molecular formula C6H4Cl2N2O4S B14897744 2,5-Dichloro-3-nitrobenzenesulfonamide

2,5-Dichloro-3-nitrobenzenesulfonamide

Cat. No.: B14897744
M. Wt: 271.08 g/mol
InChI Key: AFJMKFLFEXZYPP-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H4Cl2N2O4S. It is characterized by the presence of two chlorine atoms, a nitro group, and a sulfonamide group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-nitrobenzenesulfonamide typically involves the nitration of 2,5-dichlorobenzenesulfonamide. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

2,5-Dichlorobenzenesulfonamide+HNO3+H2SO4This compound+H2O\text{2,5-Dichlorobenzenesulfonamide} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} 2,5-Dichlorobenzenesulfonamide+HNO3​+H2​SO4​→this compound+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation: The sulfonamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Hydrogen peroxide, often in an acidic medium.

Major Products Formed

    Reduction: 2,5-Dichloro-3-aminobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2,5-Dichloro-3-nitrobenzenesulfone.

Scientific Research Applications

2,5-Dichloro-3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-nitrobenzenesulfonamide involves its interaction with biological molecules through its reactive functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The sulfonamide group can also form hydrogen bonds with biological targets, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-3-nitrobenzenesulfonamide
  • 2,5-Dichloro-4-nitrobenzenesulfonamide
  • 2,5-Dichloro-3-nitrobenzenesulfonic acid

Uniqueness

2,5-Dichloro-3-nitrobenzenesulfonamide is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications requiring selective interactions with biological targets or specific chemical transformations .

Properties

Molecular Formula

C6H4Cl2N2O4S

Molecular Weight

271.08 g/mol

IUPAC Name

2,5-dichloro-3-nitrobenzenesulfonamide

InChI

InChI=1S/C6H4Cl2N2O4S/c7-3-1-4(10(11)12)6(8)5(2-3)15(9,13)14/h1-2H,(H2,9,13,14)

InChI Key

AFJMKFLFEXZYPP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)N)Cl

Origin of Product

United States

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